molecular formula C11H13N B1595084 1,4-Dimethyl-3,4-dihydroisoquinoline CAS No. 59261-37-9

1,4-Dimethyl-3,4-dihydroisoquinoline

Cat. No.: B1595084
CAS No.: 59261-37-9
M. Wt: 159.23 g/mol
InChI Key: BEGGTDKXWFOTME-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines. This compound is characterized by the presence of two methyl groups at the 1 and 4 positions on the dihydroisoquinoline ring. Isoquinolines and their derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug development.

Preparation Methods

The synthesis of 1,4-Dimethyl-3,4-dihydroisoquinoline can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, which is a cyclization reaction of β-phenylethylamines with acid anhydrides or acid chlorides in the presence of a Lewis acid catalyst . Another method involves the reduction of this compound derivatives using chiral hydride reducing agents or hydrogenation with a chiral catalyst . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1,4-Dimethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include Lewis acids, chiral hydride reducing agents, and hydrogenation catalysts. The major products formed from these reactions are N-substituted 3,4-dihydroisoquinolinone derivatives and other isoquinoline analogues.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as a pharmacophore, binding to biological receptors and modulating their activity. For example, it may interact with enzymes or receptors involved in neurotransmission, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

1,4-Dimethyl-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydroisoquinoline: This compound is structurally similar but lacks the methyl groups at the 1 and 4 positions.

    3,4-Dihydroisoquinolinone: This compound has a similar core structure but differs in the substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and pharmacological properties.

Properties

IUPAC Name

1,4-dimethyl-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-8-7-12-9(2)11-6-4-3-5-10(8)11/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGGTDKXWFOTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(C2=CC=CC=C12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80313549
Record name 1,4-Dimethyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80313549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59261-37-9
Record name MLS003115439
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dimethyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80313549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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